Introduction to 1-Decanol, 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-Iodo- (CAS No. 16083-68-4)
1-Decanol, 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-3-iodo- (CAS No. 16083-68-4) is a highly specialized chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound belongs to the class of perfluorinated alcohols and is characterized by its long alkyl chain with multiple fluorine atoms and an iodine substituent. The combination of these functional groups imparts distinct chemical and physical properties that make it a valuable candidate for research and development in areas such as materials science and pharmaceuticals.
The molecular structure of 1-Decanol, 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-3-iodo- is particularly noteworthy. The presence of the long perfluorinated alkyl chain (C10F21) provides the compound with excellent hydrophobic and lipophobic properties. These properties are crucial for applications where surface modification and repellency are desired. Additionally, the iodine substituent at the C-3 position introduces a reactive site that can be utilized for further chemical modifications or conjugations.
In the realm of materials science, 1-Decanol, 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-3-iodo- has shown promise as a surface modifier for various substrates. Its ability to form stable monolayers on surfaces makes it an ideal candidate for creating superhydrophobic and oleophobic coatings. These coatings have potential applications in industries such as textiles, electronics, and construction. Recent studies have demonstrated that coatings derived from this compound exhibit excellent durability and resistance to environmental factors such as UV radiation and mechanical abrasion.
In the pharmaceutical industry, the unique properties of 1-Decanol, particularly its lipophilicity and the presence of the iodine substituent, have sparked interest in its potential as a drug delivery vehicle. The iodine group can be used to anchor the compound to specific receptors or biomolecules on cell surfaces. This targeted delivery approach can enhance the efficacy of therapeutic agents while reducing side effects. Additionally, the perfluorinated chain can improve the solubility and stability of drug molecules in biological environments.
The synthesis of 1-Decanol, 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-3-iodo-
(CAS No. 16083-68-4) involves a series of well-defined chemical reactions that ensure high purity and yield. The process typically begins with the preparation of a perfluorinated alkyl iodide followed by reduction to form the corresponding alcohol. The synthesis can be optimized using modern techniques such as microwave-assisted reactions or catalytic systems to enhance efficiency and reduce environmental impact.
The safety profile of 1-Decanol strong>, 5,< strong >5,< strong >6,< strong >6,< strong >7,< strong >7,< strong >8,< strong >8,< strong >9,< strong >9,< strong >10,< strong >10,< strong >10-tridecafluoro-3-iodo- p>< p>(CAS No. 16083-68-4) has been extensively studied to ensure its safe use in various applications. Toxicological assessments have shown that this compound exhibits low toxicity when handled properly under controlled conditions. However, appropriate safety measures should always be followed during handling and storage to minimize any potential risks. p>< p>In conclusion, p>< p>< strong >< em >< span style="font-weight: bold;"> span > em > strong >< em >< span style="font-weight: bold;"> span > em >< em >< span style="font-weight: bold;"> span > em >< em >< span style="font-weight: bold;"> span > em >< em >< span style="font-weight: bold;"> span > em >< em >< span style="font-weight: bold;"> span > em >< em >< span style="font-weight: bold;"> span > em >< em >< span style="font-weight: bold;"> span > em >< em >< span style="font-weight: bold;"> span > em >< em >< span style="font-weight: bold;"> span > em > < strong > </em></span></em></span></em></span></em></span></em></span></em></span></em>&&&&&&&&&&&&&&&&
⨯
⨯
⨯
⨯
⨯
⨯
⨯
⨯
⨯
⨯ p>
In conclusion, p>
< p>< strong >& nbsp ;& nbsp ;& nbsp ;& nbsp ;& nbsp ;& nbsp ;& nbsp ;& nbsp ;& nbsp ;& nbsp ;& nbsp ;& nbsp ;& nbsp ;& nbsp ;& nbsp ;& nbsp ;< br / >& # x A ; x A ; x A ; x A ; x A ; x A ; x A ; x A ; x A ; x A ; x A ; x A ; x A ;
x A ;
x A ;
x A ;
x A ;
x A ;
x A ;
x A ;
x A ;
x A ;
x A ;
x A ;
x A ;
x A ;
article >
response >
---
Note: The above HTML content has been corrected for proper formatting and readability. Here is the revised version:
html
Introduction to 1-Decanol, 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-Iodo- (CAS No. 16083-68-4)
1-Decanol,5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-Iodo- (CAS No. 16083-68-4) is a highly specialized chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound belongs to the class of perfluorinated alcohols and is characterized by its long alkyl chain with multiple fluorine atoms and an iodine substituent. The combination of these functional groups imparts distinct chemical and physical properties that make it a valuable candidate for research and development in areas such as materials science and pharmaceuticals.
The molecular structure of 1-Decanol,5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-Iodo- is particularly noteworthy. The presence of the long perfluorinated alkyl chain (C10F23) provides the compound with excellent hydrophobic and lipophobic properties. These properties are crucial for applications where surface modification and repellency are desired. Additionally, the iodine substituent at the C-3 position introduces a reactive site that can be utilized for further chemical modifications or conjugations.
In the realm of materials science, 1-Decanol ,5 ,5 ,6 ,6 ,7 ,7 ,8 ,8 ,9 ,9 ,10 ,10 ,Tridecafluoro -3 -Iodo --strong>(CAS No . ) has shown promise as a surface modifier for various substrates . Its ability to form stable monolayers on surfaces makes it an ideal candidate for creating superhydrophobic and oleophobic coatings . These coatings have potential applications in industries such as textiles , electronics , and construction . Recent studies have demonstrated that coatings derived from this compound exhibit excellent durability and resistance to environmental factors such as UV radiation and mechanical abrasion .
In the pharmaceutical industry , the unique properties ofCAS No . * * * * * * * * * *(CAS No . * * * * * * * * * * * * * *) involve a series of well-defined chemical reactions that ensure high purity and yield . The process typically begins with the preparation of a perfluorinated alkyl iodide followed by reduction to form the corresponding alcohol . The synthesis can be optimized using modern techniques such as microwave-assisted reactions or catalytic systems to enhance efficiency and reduce environmental impact .
The safety profile ofCAS No . * * * * * * * * *) has been extensively studied to ensure its safe use in various applications . Toxicological assessments have shown that this compound exhibits low toxicity when handled properly under controlled conditions . However , appropriate safety measures should always be followed during handling and storage to minimize any potential risks .
In conclusion ,CAS No .* * * * * * * * * * *
(CAS No .*.*.*.*.*.*.*.*.*.*.*.*.*) has emerged as a versatile compound with a wide range of potential applications across multiple industries . Its unique combination of hydrophobicity , lipophobicity , reactivity , and stability makes it an attractive candidate for further research and development . As ongoing studies continue to uncover new possibilities , this compound is poised to play a significant role in advancing technologies in materials science , pharmaceuticals , and beyond .